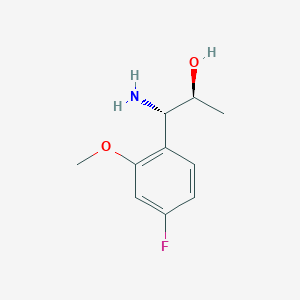

(1S,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol

Description

(1S,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol (CAS 1270184-38-7) is a chiral amino alcohol with the molecular formula C₁₀H₁₄FNO₂. Its structure features a 4-fluoro-2-methoxyphenyl group attached to a propan-2-ol backbone, with stereochemical configurations at both the C1 and C2 positions (1S,2S). Key physicochemical properties include:

Properties

Molecular Formula |

C10H14FNO2 |

|---|---|

Molecular Weight |

199.22 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1 |

InChI Key |

ATPBBYQRFBRDJK-QUBYGPBYSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=C(C=C(C=C1)F)OC)N)O |

Canonical SMILES |

CC(C(C1=C(C=C(C=C1)F)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxybenzaldehyde and a suitable chiral amine.

Reaction Conditions: The key steps include the formation of an imine intermediate, followed by reduction to yield the desired chiral amine. Common reagents used in these steps include reducing agents like sodium borohydride or lithium aluminum hydride.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of (1S,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol may involve:

Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial quantities, ensuring consistent reaction conditions and yields.

Optimization: Optimizing reaction parameters such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The aromatic ring can undergo reduction reactions to form dihydro derivatives.

Substitution: The fluoro and methoxy groups on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions include:

Oxidation: Imines, oximes, or nitroso compounds.

Reduction: Dihydro derivatives of the aromatic ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Properties

Halogen vs. Methoxy Substitution

- (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-ol (CAS 1323966-28-4, C₉H₁₁ClFNO) replaces the 4-fluoro-2-methoxy group with 2-chloro-6-fluoro substitution.

- (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () demonstrates that methoxy-rich analogs exhibit antiarrhythmic and α/β-adrenoceptor binding activity, suggesting that the methoxy group in the target compound may similarly influence adrenergic interactions .

Fluorine Positioning

- However, its phenyl substitution (vs.

Stereochemical Influences

- (2S)-2-Amino-3-phenyl-1-propanol and (2R)-2-Amino-3-phenyl-1-propanol () show that enantiomeric differences drastically affect biological activity. The (1S,2S) configuration of the target compound likely optimizes spatial alignment with chiral receptor sites compared to (1R,2R) or mixed stereoisomers .

Comparative Data Table

Biological Activity

Introduction

(1S,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol is a chiral organic compound notable for its potential biological activities. Its molecular formula is C10H14FNO2, and it has a molecular weight of 199.22 g/mol. The compound's unique structure, characterized by an amino group and a substituted phenyl moiety, suggests a range of pharmacological properties that merit detailed investigation.

Structural Characteristics

The stereochemistry of (1S,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol is essential for its biological activity. The presence of fluorine and methoxy groups on the phenyl ring enhances its lipophilicity and receptor binding capabilities compared to structurally similar compounds. This can lead to distinct pharmacokinetic profiles and therapeutic potentials.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit various pharmacological effects. The biological activity of (1S,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol includes:

- Antidepressant Activity : Similar compounds like sertraline and venlafaxine are known for their antidepressant effects, suggesting that (1S,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol may also exhibit such properties.

- Beta-blocking Effects : The structural similarities with propranolol indicate potential beta-blocking activity, which could be beneficial in managing hypertension and anxiety disorders.

Interaction Studies

Studies utilizing computational docking simulations and radiolabeled ligand binding assays have been conducted to understand the binding affinity of (1S,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol to various biological targets. These studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing mood and emotional regulation.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R,S)-Propranolol | Non-selective beta-blocker | Antihypertensive |

| Sertraline | Selective serotonin reuptake inhibitor | Antidepressant |

| Venlafaxine | Serotonin-norepinephrine reuptake inhibitor | Antidepressant |

| (1S,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol | Chiral compound with fluorine and methoxy substitutions | Potential antidepressant and beta-blocker |

Synthesis Methods

The synthesis of (1S,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol can be achieved through several methods, each with its advantages and challenges regarding yield and purity. The methods typically involve:

- Nucleophilic Substitution Reactions : Utilizing fluorinated precursors to introduce the fluorine atom.

- Chiral Resolution Techniques : To obtain the desired stereoisomer effectively.

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic applications:

- Antidepressant Efficacy : A study exploring the antidepressant effects of structurally similar compounds found that modifications in the phenyl ring significantly influenced their efficacy in animal models .

- Anticancer Activity : Research on related compounds indicated that modifications could enhance cellular permeability and induce apoptosis in cancer cells . This suggests a pathway for further exploration of (1S,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.